Raluridine

Vue d'ensemble

Description

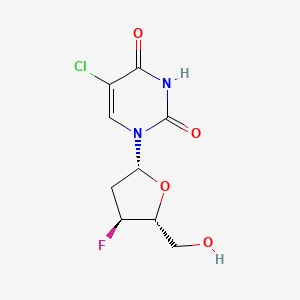

La raluridine est un analogue de nucléoside synthétique qui a été étudié pour son utilisation potentielle dans le traitement des infections à VIH.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and its potential as a research tool in molecular biology.

Medicine: Explored as a potential antiviral agent for the treatment of HIV infections. .

Industry: Potential applications in the pharmaceutical industry for the development of new antiviral drugs.

Mécanisme D'action

Target of Action

Raluridine is a small molecule drug that has been used in trials studying the treatment of HIV Infections . The primary target of this compound is Reverse Transcriptase (RT) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a process known as reverse transcription. It is crucial in the life cycle of retroviruses such as HIV.

Mode of Action

This compound acts as a Reverse Transcriptase inhibitor . By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, a necessary step for the virus to replicate within the host cell. This action disrupts the viral replication process, helping to control the spread of the virus within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the Reverse Transcriptase enzyme. By preventing the conversion of viral RNA into DNA, this compound disrupts the replication of the virus, which can help to control the spread of the virus within the body .

Analyse Biochimique

Biochemical Properties

Raluridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on inhibition of DNA synthesis and induction of apoptosis .

Cellular Effects

The specific cellular effects of this compound are not fully annotated yet . It has been used in trials studying the treatment of HIV Infections , suggesting that it may have an impact on viral replication or immune response.

Molecular Mechanism

As a purine nucleoside analog, it is likely that this compound interferes with DNA synthesis, potentially by incorporating into the growing DNA chain during replication and causing premature termination .

Dosage Effects in Animal Models

There is currently no available data on the effects of this compound at different dosages in animal models . Such studies would be essential to understand the therapeutic window of this compound and to identify any potential toxic or adverse effects at high doses.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La raluridine peut être synthétisée par un processus en plusieurs étapes impliquant la modification d'une base pyrimidinique et l'attachement subséquent d'un sucre ribose. La voie de synthèse implique généralement les étapes suivantes :

Halogénation : Introduction d'atomes d'halogène dans la base pyrimidinique.

Glycosylation : Attachement du sucre ribose à la base pyrimidinique halogénée.

Déprotection : Élimination des groupes protecteurs pour obtenir le composé final.

Méthodes de production industrielle

La production industrielle de this compound implique l'extrapolation de la voie de synthèse pour produire le composé en grandes quantités. Cela nécessite généralement l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. Le processus peut également impliquer des étapes de purification, telles que la cristallisation ou la chromatographie, pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La raluridine subit diverses réactions chimiques, notamment :

Oxydation : Conversion du composé en sa forme oxydée.

Réduction : Réduction du composé en sa forme réduite.

Substitution : Remplacement de groupes fonctionnels dans la molécule

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : tels que les agents halogénants ou les nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude des analogues de nucléosides et de leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel comme outil de recherche en biologie moléculaire.

Médecine : Exploré comme agent antiviral potentiel pour le traitement des infections à VIH. .

Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux médicaments antiviraux.

Mécanisme d'action

La this compound exerce ses effets en inhibant la transcriptase inverse de l'ARN, une enzyme essentielle à la réplication du VIH. En s'intégrant à l'ADN viral, la this compound met fin à l'élongation de la chaîne d'ADN, empêchant ainsi le virus de se répliquer. Ce mécanisme implique la liaison de la this compound au site actif de l'enzyme, bloquant son activité et perturbant le processus de réplication virale .

Comparaison Avec Des Composés Similaires

Composés similaires

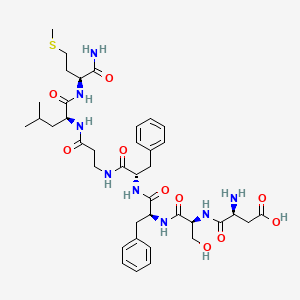

La raluridine est similaire à d'autres analogues de nucléosides, tels que :

Zidovudine (AZT) : Un autre analogue de nucléoside utilisé dans le traitement du VIH.

Didanosine (ddI) : Un analogue de nucléoside qui inhibe la réplication du VIH.

Stavudine (d4T) : Un analogue de nucléoside présentant des propriétés antivirales

Unicité

La this compound est unique par sa structure chimique spécifique et son mécanisme d'action. Contrairement à certains autres analogues de nucléosides, la this compound possède une base pyrimidinique distincte et un sucre ribose dépourvu de groupes hydroxyle aux positions 2 et 3. Cette unicité structurale contribue à son affinité de liaison spécifique et à son activité inhibitrice contre la transcriptase inverse de l'ARN .

Propriétés

IUPAC Name |

5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDSZYIGHLONN-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152541 | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119644-22-3 | |

| Record name | 935U83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raluridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

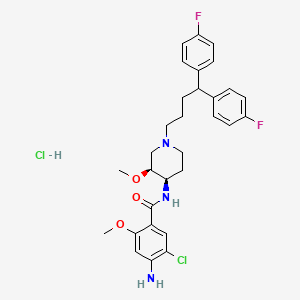

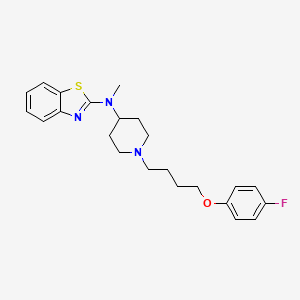

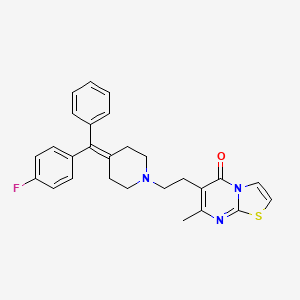

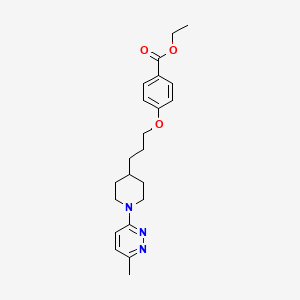

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)